3-Bromo-2-chloro-5-iodoanisole
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Description
3-Bromo-2-chloro-5-iodoanisole is a compound with a unique chemical structure . It has the molecular formula C7H5BrClIO . This compound contributes to medical research, specifically into cancer and treatment in medical conditions of proliferative retinopathies, such as diabetic retinopathy .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, one study reported the synthesis of small organic molecules derived from a well-known glass former, 1,3-bis (1-naphthyl)-5- (2-naphthyl)benzene (α,α,β-TNB). The synthesis was based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These methods have been used to optimize the molecular structures of the compounds. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications
Reactions with Other Chemical Compounds
3-Bromo-2-chloro-5-iodoanisole, as a type of haloarene, participates in various chemical reactions. For example, research by Lockhart, Chopa, and Rossi (1999) explored the reactions of different haloarenes with triphenylstannyl anions in various solvents. They found that bromoarenes, including compounds similar to 3-Bromo-2-chloro-5-iodoanisole, react faster via a halogen metal exchange mechanism than by the SRN1 process (Lockhart, Chopa, & Rossi, 1999).
Magnetic Properties Studies
In another study, the magnetic properties of certain halogenated compounds, which could include analogs of 3-Bromo-2-chloro-5-iodoanisole, were investigated. Defotis et al. (1996) studied the magnetic properties of various halogenated compounds by dc susceptibility measurements. This research is relevant for understanding the magnetic behavior of halogen-rich compounds like 3-Bromo-2-chloro-5-iodoanisole (Defotis et al., 1996).
Spectroscopic Analysis
Ogawa et al. (1978) conducted studies on the Raman and infrared spectra of various halogenated compounds, including those structurally similar to 3-Bromo-2-chloro-5-iodoanisole. Their research provides valuable insights into the vibrational frequencies and rotational isomerism of such molecules, which are essential for understanding their physical and chemical properties (Ogawa et al., 1978).
Disinfection Byproducts in Drinking Water
Richardson et al. (2008) explored the occurrence and toxicity of various iodinated disinfection byproducts in drinking water, which could include compounds structurally similar to 3-Bromo-2-chloro-5-iodoanisole. Their findings are crucial for assessing the environmental and health impacts of such halogenated compounds in water sources (Richardson et al., 2008).
Organic Synthesis and Halogenation Reactions
The compound's utility in organic synthesis, particularly in halogenation reactions, is also a significant area of study. Research by Ridley and Simpson (1981) on the preparation of substituted compounds, which could be analogs or derivatives of 3-Bromo-2-chloro-5-iodoanisole, sheds light on the utility of such halogenated compounds in synthetic chemistry (Ridley & Simpson, 1981).
properties
IUPAC Name |
1-bromo-2-chloro-5-iodo-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVVRCZPILNXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)I)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-iodoanisole |
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